molecular formula C28H30N2O6 B11570611 Methyl 4-{6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Methyl 4-{6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Cat. No.: B11570611
M. Wt: 490.5 g/mol
InChI Key: OKODVHUOINCGNL-UHFFFAOYSA-N
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Description

Methyl 4-{6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, a morpholine ring, and a benzoate ester group. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of methyl 4-{6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:

    Formation of the Chromeno-Pyrrole Core: The initial step involves the synthesis of the chromeno-pyrrole core. This can be achieved through a multi-component reaction involving a chromone derivative, an amine, and an aldehyde under acidic or basic conditions.

    Introduction of the Morpholine Ring: The next step involves the introduction of the morpholine ring. This can be done through a nucleophilic substitution reaction where a suitable leaving group on the chromeno-pyrrole core is replaced by a morpholine moiety.

    Esterification: The final step involves the esterification of the benzoic acid derivative with the chromeno-pyrrole-morpholine intermediate to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and automated systems to streamline the process.

Chemical Reactions Analysis

Methyl 4-{6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically carboxylic acids or ketones, depending on the specific conditions used.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles such as amines or thiols.

Scientific Research Applications

Methyl 4-{6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-{6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Methyl 4-{6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate can be compared with other similar compounds, such as:

    Chromeno[2,3-c]pyrrole Derivatives: These compounds share the same core structure but may have different substituents. The presence of the morpholine ring and benzoate ester group in the target compound makes it unique.

    Morpholine Derivatives: Compounds containing the morpholine ring are known for their diverse biological activities

    Benzoate Esters: These compounds are commonly used in organic synthesis and as intermediates in the production of pharmaceuticals and other chemicals. The specific structure of the target compound distinguishes it from other benzoate esters.

Properties

Molecular Formula

C28H30N2O6

Molecular Weight

490.5 g/mol

IUPAC Name

methyl 4-[6,7-dimethyl-2-(3-morpholin-4-ylpropyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C28H30N2O6/c1-17-15-21-22(16-18(17)2)36-26-23(25(21)31)24(19-5-7-20(8-6-19)28(33)34-3)30(27(26)32)10-4-9-29-11-13-35-14-12-29/h5-8,15-16,24H,4,9-14H2,1-3H3

InChI Key

OKODVHUOINCGNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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